Usp7-IN-7 belongs to a class of compounds designed to inhibit the enzymatic activity of USP7. It is classified as a reversible inhibitor that forms a covalent bond with the active site cysteine (Cys223) of the enzyme, effectively blocking its activity. This compound has been identified through structure-based drug design strategies aimed at developing selective inhibitors that can modulate USP7's function without affecting other deubiquitinating enzymes.
The synthesis of Usp7-IN-7 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
The detailed synthetic pathways can vary depending on the specific analogs being developed, but they generally emphasize the importance of targeting the active site for effective inhibition.
Usp7-IN-7 features a unique molecular structure that allows it to fit into the active site of USP7. The key elements include:
The three-dimensional conformation of Usp7-IN-7 can be elucidated using X-ray crystallography or computational modeling, providing insights into how it interacts with USP7 at the molecular level.
Usp7-IN-7 primarily undergoes reactions involving:
Understanding these reactions is crucial for optimizing the compound's design to enhance efficacy while minimizing off-target effects.
The mechanism by which Usp7-IN-7 exerts its inhibitory effects involves several steps:
This multi-step process highlights the compound's potential as a therapeutic agent against cancers characterized by aberrant USP7 activity.
Usp7-IN-7 exhibits several notable physical and chemical properties:
Characterization studies often include assessments of solubility, stability under various pH conditions, and reactivity profiles against biological nucleophiles.
Usp7-IN-7 has several promising applications in scientific research and therapeutic development:
Ubiquitin-Specific Protease 7 (USP7), also termed herpesvirus-associated ubiquitin-specific protease, belongs to the ubiquitin-specific protease family of deubiquitinating enzymes—the largest subclass of cysteine proteases within the deubiquitinating enzyme superfamily. Ubiquitin-specific proteases constitute approximately 56 members in humans, characterized by a conserved catalytic triad (Cysteine²²³-Histidine⁴⁶⁴-Aspartic acid⁴⁸¹) that hydrolyzes isopeptide bonds between ubiquitin moieties and substrate proteins [1] [8] [10]. Ubiquitin-Specific Protease 7 is a 1102-amino-acid multidomain protein comprising: (i) an N-terminal tumor necrosis factor receptor-associated factor-like domain facilitating substrate interactions via recognition of [P/A/E]-X-X-S motifs; (ii) a central catalytic domain adopting a papain-like fold; and (iii) a C-terminal region harboring five ubiquitin-like domains that modulate catalytic activity and substrate recruitment [2] [8] [10]. This structural complexity enables Ubiquitin-Specific Protease 7 to regulate diverse cellular processes, including cell cycle progression, DNA damage repair, epigenetic modulation, and immune responses, by stabilizing target proteins through removal of proteasomal targeting ubiquitin chains (primarily Lys⁴⁸-linked) [1] [5].
Table 1: Structural Domains of Ubiquitin-Specific Protease 7
| Domain | Residues | Function | Key Interacting Motifs |
|---|---|---|---|
| Tumor necrosis factor receptor-associated factor-like | 53–206 | Substrate recognition and nuclear localization | [P/A/E]-X-X-S |
| Catalytic domain | 208–560 | Ubiquitin hydrolysis via Cysteine²²³-Histidine⁴⁶⁴-Aspartic acid⁴⁸¹ catalytic triad | Ubiquitin C-terminus |
| Ubiquitin-like 1–2 | 564–807 | Allosteric regulation; binding to ring finger protein 168, xeroderma pigmentosum complementation group C | Ubiquitin-interacting motifs |
| Ubiquitin-like 3 | 808–933 | Substrate recruitment (e.g., HDM2) | Undefined |
| Ubiquitin-like 4–5 | 934–1102 | Activation of catalytic domain; binding to p53, forkhead box O4 | K-X-X-X-K |
Ubiquitin-Specific Protease 7 exhibits exceptional substrate promiscuity, governing the stability of >50 proteins implicated in carcinogenesis, epigenetics, and genomic integrity. Key substrates include:
Oncogenic and Tumor Suppressive Regulators: Ubiquitin-Specific Protease 7 deubiquitinates both the E3 ligase mouse double minute 2 homolog and tumor protein p53, creating a dynamic equilibrium that influences p53-mediated apoptosis or mouse double minute 2 homolog-driven proliferation. Under basal conditions, Ubiquitin-Specific Protease 7 preferentially stabilizes mouse double minute 2 homolog, promoting p53 degradation; genotoxic stress shifts Ubiquitin-Specific Protease 7 toward p53 stabilization, activating DNA damage responses [1] [6] [10]. Other oncogenic substrates include phosphatase and tensin homolog (nuclear exclusion upon deubiquitination), β-catenin (Wnt pathway activation), and androgen receptor (prostate cancer progression) [2] [3] [8].
Epigenetic Modulators: Ubiquitin-Specific Protease 7 stabilizes DNA methyltransferase 1 and ubiquitin-like with plant homeodomain and ring finger domains 1, ensuring fidelity of DNA methylation during replication. It also deubiquitinates histone-modifying enzymes (e.g., plant homeodomain finger–containing protein 8, tip60), linking Ubiquitin-Specific Protease 7 to chromatin remodeling and gene expression [2] [4] [10].
DNA Repair Machinery: Ubiquitin-Specific Protease 7 maintains nucleotide excision repair (stabilizing xeroderma pigmentosum complementation group C), translesion synthesis (regulating DNA polymerase η), and double-strand break repair (modulating ring finger protein 168/169). This underpins its critical role in preserving genome stability [1] [2] [4].
Table 2: Selected Ubiquitin-Specific Protease 7 Substrates and Functional Consequences
| Substrate Category | Representative Substrates | Biological Process | Pathway Outcome |
|---|---|---|---|
| Tumor suppressors | Tumor protein p53, Phosphatase and tensin homolog | Apoptosis, Cell cycle arrest | Growth suppression |
| Oncoproteins | Mouse double minute 2 homolog, β-catenin | Proliferation, Metastasis | Tumor progression |
| Epigenetic regulators | DNA methyltransferase 1, Plant homeodomain finger–containing protein 8 | DNA methylation, Histone demethylation | Transcriptional silencing |
| DNA repair factors | Xeroderma pigmentosum complementation group C, Checkpoint kinase 1 | Nucleotide excision repair, DNA damage checkpoint | Genomic stability |
Ubiquitin-Specific Protease 7 is dysregulated across malignancies, with overexpression correlating with advanced tumor grade, metastasis, and poor prognosis in glioma, prostate cancer, non-small-cell lung carcinoma, and hepatocellular carcinoma [2] [5] [7]. This elevation stabilizes oncoproteins (e.g., mouse double minute 2 homolog, β-catenin) and inactivates tumor suppressors (e.g., phosphatase and tensin homolog), driving cell proliferation, epithelial-mesenchymal transition, and chemoresistance [3] [5] [7]. For example, Ubiquitin-Specific Protease 7-mediated phosphatase and tensin homolog deubiquitination excludes it from the nucleus, ablating its tumor-suppressive function in prostate cancer [3] [8].
In hepatocellular carcinoma, Ubiquitin-Specific Protease 7 overexpression activates mitogen-activated protein kinase, wingless, and rat sarcoma virus signaling, fostering tumor growth and immune evasion [7]. Neurodegenerative links stem from Ubiquitin-Specific Protease 7’s regulation of ataxin-1 and tau—substrates implicated in spinocerebellar ataxia and Alzheimer’s disease—where aberrant deubiquitination promotes toxic aggregate accumulation [10]. Thus, Ubiquitin-Specific Protease 7 inhibition represents a strategy to restore ubiquitination-dependent degradation of disease-driving proteins.
Usp7-Inhibitor-7 is a potent, selective covalent inhibitor designed to target the catalytic cysteine²²³ residue of Ubiquitin-Specific Protease 7. It exemplifies the evolution of Ubiquitin-Specific Protease 7 inhibitors from early nonselective compounds (e.g., HBX 41,108) toward irreversible, high-affinity agents with proteome-wide selectivity [6] [9]. Unlike reversible inhibitors (e.g., P5091, GNE-6640), Usp7-Inhibitor-7’s covalent mechanism ensures sustained enzyme inactivation, achieving sub-nanomolar inhibitory concentrations in biochemical assays [6] [9]. This positions it alongside advanced tool compounds like XL177A (IC₅₀ = 0.34 nM) and FX1-5303, which enable rigorous dissection of Ubiquitin-Specific Protease 7-dependent biology [6] [9].
Usp7-Inhibitor-7’s utility lies in its ability to:
Table 3: Evolution of Ubiquitin-Specific Protease 7 Inhibitors and Usp7-Inhibitor-7 Characteristics
| Inhibitor Generation | Representatives | Mechanism | Potency (IC₅₀) | Key Limitations | Usp7-Inhibitor-7 Advancements |
|---|---|---|---|---|---|
| First-generation | HBX 19,818; HBX 28,258 | Reversible | Micromolar | Low selectivity, off-targets | Covalent binding enhances selectivity |
| Second-generation | P5091; GNE-6640 | Reversible | 10–100 nM | Partial enzyme inhibition | Sub-nanomolar potency ensures complete blockade |
| Third-generation | XL177A; FX1-5303 | Irreversible | <1 nM | N/A | Comparable potency; optimized pharmacodynamics |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1